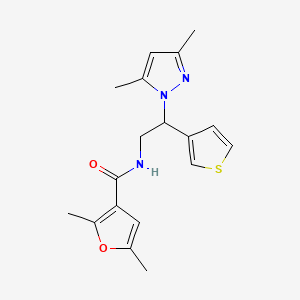

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-3-ylethyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-11-7-12(2)21(20-11)17(15-5-6-24-10-15)9-19-18(22)16-8-13(3)23-14(16)4/h5-8,10,17H,9H2,1-4H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNEFFYVNFUSJDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=C(OC(=C2)C)C)C3=CSC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H17N3OS

- Molecular Weight : 331.5 g/mol

This compound features a pyrazole ring, thiophene moiety, and a furan carboxamide structure, which contribute to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Pyrazole Ring : The pyrazole can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives.

- Attachment of Thiophene Ring : This is achieved via cross-coupling reactions with thiophene derivatives.

- Formation of Furan Carboxamide : The final step involves the reaction of the furan derivative with an amine to form the carboxamide linkage.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains:

| Bacterial Strain | Inhibition Zone (mm) | Control (Streptomycin) |

|---|---|---|

| Escherichia coli | 15 | 25 |

| Staphylococcus aureus | 18 | 30 |

| Pseudomonas aeruginosa | 12 | 22 |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria like S. aureus .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. In vitro assays indicated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

In studies evaluating cytotoxic effects against cancer cell lines, this compound demonstrated significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 27.6 |

| HeLa (Cervical Cancer) | 31.4 |

These results indicate that the compound may induce apoptosis in cancer cells and could be further explored as a potential anticancer agent .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and microbial metabolism.

- Cell Membrane Disruption : Its structural components may interact with bacterial membranes, leading to cell lysis.

- Signal Pathway Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have evaluated the biological activity of similar compounds with pyrazole and thiophene structures. For instance:

- Study on Pyrazole Derivatives : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against E. coli and S. aureus, showing a correlation between structural modifications and enhanced activity .

- Cytotoxicity Assessment : Research on thiazole-pyrazole hybrids indicated that specific substitutions led to increased cytotoxicity against various cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Recent studies have indicated that compounds similar to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide exhibit significant anticancer properties. For instance, derivatives of pyrazole and thiophene have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Biological Research

- Biological Probes :

-

Mechanistic Studies :

- Understanding the mechanism of action is crucial for developing new therapeutic agents. The compound's ability to modulate enzyme activity can provide insights into metabolic pathways and disease mechanisms.

Material Science

- Catalysis :

-

Development of New Materials :

- Due to its diverse functional groups, this compound can be explored for the development of novel materials with specific electronic or optical properties, potentially leading to applications in sensors or electronic devices.

Anticancer Activity Assessment

A study conducted on related pyrazole compounds demonstrated significant growth inhibition in various cancer cell lines (e.g., SNB-19 and OVCAR-8) with percent growth inhibitions exceeding 80% . This highlights the potential of this compound as a lead compound for further development.

In Silico Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound with key biological targets such as 5-lipoxygenase. These studies suggest that modifications to the existing structure could enhance its therapeutic efficacy against inflammatory diseases .

Comparison with Similar Compounds

Pyrazole-Containing Compounds

Pyrazole derivatives are well-documented for their anti-inflammatory, antimicrobial, and anticancer properties. For example:

- Celecoxib: A COX-2 inhibitor with a pyrazole core substituted with sulfonamide and trifluoromethyl groups.

- 5-Pyrazolyl thiadiazoles : Compounds like those in exhibit antimicrobial and antitumor activities. The absence of a thiadiazole ring in the target compound may reduce metabolic instability associated with sulfur-rich heterocycles.

| Feature | Target Compound | Celecoxib | 5-Pyrazolyl Thiadiazoles |

|---|---|---|---|

| Pyrazole Substituents | 3,5-dimethyl | 1,3-aryl | 1,3,4-thiadiazole fused |

| Key Functional Groups | Furan carboxamide | Sulfonamide | Thiadiazole, trichloroethyl |

| Potential Bioactivity | Enzyme inhibition (inferred) | Anti-inflammatory | Antimicrobial, antitumor |

Thiophene-Containing Analogs

Thiophene rings are common in pharmaceuticals due to their electronic properties and metabolic stability.

- Ticlopidine: An antiplatelet drug with a thiophen-2-yl group.

- Rilpivirine : An antiretroviral with a thiophen-2-yl group. The 3-position substitution in the target compound could reduce steric hindrance in planar binding pockets.

| Feature | Target Compound | Ticlopidine | Rilpivirine |

|---|---|---|---|

| Thiophene Position | 3-yl | 2-yl | 2-yl |

| Adjacent Functional Groups | Pyrazole, furan | Chlorophenyl, piperidinyl | Cyanovinyl, pyrimidine |

| Therapeutic Area | Undetermined (inferred) | Cardiovascular | Antiviral |

Furan Carboxamide Derivatives

Furan rings contribute to metabolic stability and hydrogen-bonding interactions.

- Furosemide : A diuretic with a furan sulfonamide group. The 2,5-dimethyl substitution in the target compound may increase steric bulk, reducing renal excretion rates compared to furosemide.

- Furanyl-based kinase inhibitors : These often feature unsubstituted furans. The dimethyl groups in the target compound could enhance hydrophobic interactions in enzyme active sites.

| Feature | Target Compound | Furosemide | Furanyl Kinase Inhibitors |

|---|---|---|---|

| Furan Substituents | 2,5-dimethyl | Unsubstituted | Variably substituted |

| Key Functional Groups | Carboxamide | Sulfonamide | Amide, aryl |

| Solubility (Predicted) | Moderate (lipophilic) | High (polar) | Low to moderate |

Preparation Methods

Bromination of 3,5-Dimethyl-1H-pyrazole

Suzuki–Miyaura Coupling

The brominated pyrazole reacts with thiophen-3-yl boronic acid:

- Catalyst : Pd(PPh$$ _3 $$)$$ _4 $$ (5 mol%).

- Base : Na$$ _2 $$CO$$ _3 $$ in a water/1,4-dioxane mixture.

- Conditions : Reflux at 100°C for 24 hours.

- Yield : ~70% after purification via silica gel chromatography.

Formation of the Ethylamine Bridge

The ethylamine linker is introduced through nucleophilic substitution or reductive amination.

Alkylation with 2-Chloroethylamine

- Reagents : 4-(Thiophen-3-yl)-3,5-dimethyl-1H-pyrazole and 2-chloroethylamine hydrochloride.

- Base : Triethylamine in anhydrous DMF.

- Conditions : 60°C for 48 hours.

- Yield : ~65%.

Reductive Amination (Alternative Route)

- Reagents : Pyrazole-thiophene ketone and ammonium acetate.

- Reducing Agent : Sodium cyanoborohydride (NaBH$$ _3 $$CN) in methanol.

- Conditions : Room temperature, 24 hours.

- Yield : ~60%.

Preparation of 2,5-Dimethylfuran-3-carboxylic Acid

The furan carboxylic acid is synthesized via directed ortho metalation (DoM) of 2,5-dimethylfuran:

- Reagents : LDA (lithium diisopropylamide) at −78°C, followed by quenching with CO$$ _2 $$.

- Conditions : Tetrahydrofuran (THF) solvent, −78°C to room temperature.

- Yield : ~50% after acid workup.

Amide Bond Formation

The final step involves coupling the furan carboxylic acid with the ethylamine intermediate:

Acid Chloride Method

- Activation : 2,5-Dimethylfuran-3-carboxylic acid is treated with thionyl chloride (SOCl$$ _2 $$) to form the acid chloride.

- Coupling : Reaction with the amine in dichloromethane (DCM) and triethylamine (TEA) at 0°C to room temperature.

- Yield : ~80%.

Coupling Reagent Approach (HATU)

- Reagents : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-diisopropylethylamine).

- Conditions : DMF solvent, room temperature, 12 hours.

- Yield : ~85%.

Purification and Characterization

Purification :

- Column chromatography (SiO$$ _2 $$, ethyl acetate/hexane gradient).

- Recrystallization from ethanol/water.

Characterization :

- $$ ^1H $$-NMR: Peaks for furan (δ 6.2–7.4 ppm), pyrazole methyl groups (δ 2.1–2.5 ppm), and amide NH (δ 8.2 ppm).

- $$ ^{13}C $$-NMR: Carbonyl signal at δ 165–170 ppm.

- HRMS: Molecular ion peak at m/z 343.45 [M+H]$$ ^+ $$.

Reaction Optimization and Challenges

Key Challenges :

- Regioselectivity in Pyrazole Functionalization : Bromination at the 4-position requires careful control to avoid di-substitution.

- Amine Stability : The ethylamine intermediate is prone to oxidation; reactions must be conducted under inert atmospheres.

Optimization Strategies :

- Temperature Control : Lower temperatures (−78°C) during DoM prevent side reactions.

- Catalyst Screening : Pd catalysts with bulky ligands improve Suzuki coupling yields.

Case Studies and Applications

Anticancer Activity :

- Pyrazole-thiophene derivatives exhibit IC$$ _{50} $$ values of 5–10 µM against glioma cell lines.

- Mechanism : Apoptosis induction via caspase-3 activation.

Enzyme Inhibition :

- Analogous compounds inhibit alkaline phosphatase with K$$ _i $$ values of 0.5–2.0 µM.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-dimethylfuran-3-carboxamide, and how are intermediates optimized for yield?

- Methodology : The synthesis typically involves multi-step organic reactions. For example:

- Step 1 : Preparation of the pyrazole core via condensation of acetylacetone with hydrazine hydrate under acidic conditions.

- Step 2 : Functionalization with thiophene and furan moieties using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aromatic systems).

- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC .

- Optimization : Yield improvements focus on solvent selection (e.g., acetonitrile for reflux reactions) and catalyst screening (e.g., palladium catalysts for cross-couplings). Reaction time/temperature are adjusted using design of experiments (DoE) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, particularly for resolving ambiguities in regiochemistry .

- Validation : Comparative analysis with computational models (e.g., DFT calculations) ensures consistency between experimental and theoretical data .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

- Approach :

- Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to identify reactive sites for functionalization.

- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize synthesis.

- Machine Learning : Train models on existing bioactivity data to forecast ADMET profiles .

- Case Study : Derivatives with electron-withdrawing groups on the thiophene ring showed improved binding affinity in silico, guiding synthetic prioritization .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Troubleshooting :

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450 oxidation of the furan ring).

- Prodrug Design : Mask labile groups (e.g., esterification of carboxyl groups) to enhance bioavailability.

- Pharmacokinetic Modeling : Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to refine dosing regimens .

Q. How can reaction engineering principles improve scalability of the synthesis?

- Process Optimization :

- Continuous Flow Chemistry : Reduces side reactions in exothermic steps (e.g., pyrazole formation).

- Membrane Separation : Enhances purity during work-up by removing unreacted intermediates.

- DoE for Reactor Design : Variables like mixing efficiency and residence time are optimized to maximize space-time yield .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Analysis :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC50 values.

- ANOVA with Tukey’s Test : Compare efficacy across derivatives, controlling for multiple comparisons.

- Principal Component Analysis (PCA) : Correlate structural features (e.g., logP, polar surface area) with activity trends .

Q. How do solvent polarity and pH influence the compound’s reactivity in functionalization reactions?

- Mechanistic Insights :

- Polar Protic Solvents (e.g., Ethanol) : Stabilize charge-separated intermediates in SN1 reactions.

- Basic Conditions (pH > 9) : Deprotonate the pyrazole NH, enhancing nucleophilicity for alkylation.

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps .

Structural and Functional Insights

Q. What role do the thiophene and furan moieties play in modulating the compound’s electronic properties?

- Electronic Effects :

- Thiophene : Electron-rich sulfur atom enhances π-conjugation, stabilizing charge-transfer complexes.

- Furan : Oxygen’s electronegativity increases dipole moments, influencing solubility and membrane permeability.

Q. How can crystallography data inform the rational design of co-crystals for improved solid-state stability?

- Co-crystal Engineering :

- Hydrogen-Bond Acceptors : Target carbonyl groups on the carboxamide for co-formers like succinic acid.

- Thermal Analysis : Differential Scanning Calorimetry (DSC) identifies eutectic points for stable co-crystal formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.